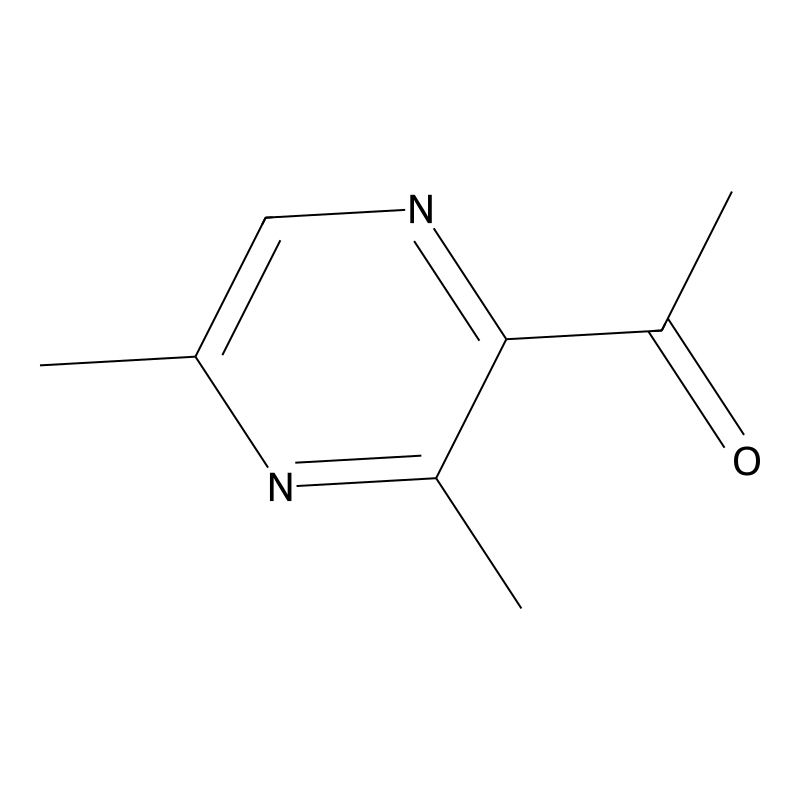

2-Acetyl-3,5-dimethylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Flavor Chemistry:

-Acetyl-3,5-dimethylpyrazine is a well-known flavoring agent, commonly used in the food and fragrance industries. It contributes to the characteristic aroma of roasted nuts, coffee, bread, and chocolate. Research has explored its application in various contexts, including:

- Flavor profile development: Studies have investigated the interaction of 2-Acetyl-3,5-dimethylpyrazine with other flavor compounds to understand its role in creating specific flavor profiles []. This knowledge helps researchers design and optimize flavoring blends for various food and beverage applications.

- Aroma perception: Research has employed 2-Acetyl-3,5-dimethylpyrazine in studies investigating human olfactory perception. By analyzing the brain's response to this compound, scientists can gain insights into how humans perceive and differentiate different aromas.

Analytical Chemistry:

-Acetyl-3,5-dimethylpyrazine serves as a valuable reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry techniques. These techniques are widely used to identify and quantify various compounds in complex mixtures. The well-defined chemical and physical properties of 2-Acetyl-3,5-dimethylpyrazine make it a reliable standard for calibrating instruments and ensuring the accuracy of analytical measurements.

Other Potential Applications:

While the primary focus of scientific research on 2-Acetyl-3,5-dimethylpyrazine lies in flavor and analytical chemistry, some studies have explored its potential applications in other fields. These include:

- Antimicrobial activity: Preliminary research has investigated the potential antimicrobial properties of 2-Acetyl-3,5-dimethylpyrazine. However, further studies are needed to validate its efficacy and understand its mechanism of action.

- Biomedical research: Some studies have explored the potential use of 2-Acetyl-3,5-dimethylpyrazine in biomedical research, although the specific applications are still under investigation.

2-Acetyl-3,5-dimethylpyrazine is an organic compound with the molecular formula and a molecular weight of 150.18 g/mol. It is a member of the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This compound typically appears as a colorless to light orange liquid with a distinctive nutty and roasted aroma, making it valuable in flavoring applications, particularly in food and beverages .

There is no scientific research readily available on a specific mechanism of action for 2-acetyl-3,5-dimethylpyrazine beyond its role as a flavoring agent. Its contribution to flavor likely involves interacting with olfactory receptors in the nose, but detailed studies on this specific compound are lacking.

- The US Food and Drug Administration (FDA) no longer sanctions the use of 2-acetyl-3,5-dimethylpyrazine and six other related flavoring substances due to safety concerns [].

- Specific data on its toxicity or other hazards is limited. However, further research is needed to understand its potential health risks.

The formation of 2-acetyl-3,5-dimethylpyrazine can occur through several chemical pathways, notably through the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars that leads to the formation of various flavor compounds. In this context, it is produced from intermediate compounds like dihydropyrazines and can undergo further reactions such as oxidation or condensation under specific conditions .

The synthesis process often involves the condensation of acetylacetone with 3,5-dimethylpyrazine or other similar precursors. The reaction conditions can vary significantly, influencing the yield and purity of the final product .

Research indicates that 2-acetyl-3,5-dimethylpyrazine exhibits various biological activities. It has been detected in several food matrices, including coffee, where it contributes to flavor profiles . Additionally, its potential antioxidant properties have been noted, although more extensive studies are needed to fully understand its biological implications.

Several methods have been developed for synthesizing 2-acetyl-3,5-dimethylpyrazine:

- Condensation Reactions: This method involves the reaction of acetylacetone with 3,5-dimethylpyrazine under acidic or basic conditions.

- Maillard Reaction: As mentioned earlier, this reaction between amino acids (like lysine) and reducing sugars can lead to the formation of various pyrazines including 2-acetyl-3,5-dimethylpyrazine.

- Chemoenzymatic Synthesis: Recent studies have explored using enzymes to catalyze reactions that produce pyrazines from simpler substrates like amino acids .

2-Acetyl-3,5-dimethylpyrazine finds extensive use in various applications:

- Flavoring Agent: It is commonly used in the food industry for its nutty and roasted flavor profile.

- Fragrance: The compound is also utilized in perfumery for its unique scent characteristics.

- Research: Its presence in biological systems makes it a subject of interest in flavor chemistry and food science research.

Studies examining the interactions of 2-acetyl-3,5-dimethylpyrazine with other compounds highlight its role in flavor enhancement and stability in food products. The compound's interactions during cooking processes (such as roasting) can lead to the formation of new flavor compounds through complex biochemical pathways like the Maillard reaction .

Several compounds share structural similarities with 2-acetyl-3,5-dimethylpyrazine. Here are some notable examples:

The uniqueness of 2-acetyl-3,5-dimethylpyrazine lies in its specific arrangement of functional groups that contribute to its distinctive flavor and aroma profile compared to other pyrazines. Its synthesis via both chemical and enzymatic pathways further emphasizes its versatility within organic chemistry.

Role of l-Threonine-3-Dehydrogenase in Precursor Formation

l-Threonine-3-dehydrogenase (TDH) catalyzes the oxidation of l-threonine to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone. In Bacillus subtilis, TDH activity (specific activity: 0.15 U/mg) drives the synthesis of 2,5-dimethylpyrazine (2,5-DMP) via aminoacetone condensation (Figure 1A). Deletion of the tdh gene in B. subtilis reduces 2,5-DMP production by 95%, confirming TDH’s critical role.

Table 1: Key Enzymes in Pyrazine Biosynthesis

Structure-Odor Relationships in Pyrazine Derivatives

Molecular Descriptors Correlating with Nutty/Caramel Sensory Profiles

The nutty and caramel aroma of 2-acetyl-3,5-dimethylpyrazine arises from its unique substitution pattern: a acetyl group at position 2 and methyl groups at positions 3 and 5 on the pyrazine ring. Computational studies using 3D-QSPR models demonstrate that electron-donating alkyl groups (e.g., methyl) enhance hydrophobic interactions with olfactory receptors, while the acetyl group introduces polarity, stabilizing binding via hydrogen bonding [1]. These features collectively lower its odor threshold to 1 ng/L in aqueous solutions, making it perceptible even at trace concentrations [4] [6].

Comparative analyses of pyrazine derivatives show that:

- Alkyl chain length: Methyl groups optimize steric compatibility with hydrophobic binding pockets in odorant receptors, whereas bulkier substituents (e.g., ethyl) reduce volatility and receptor affinity [1].

- Acetyl positioning: The 2-acetyl configuration in 2-acetyl-3,5-dimethylpyrazine creates a planar molecular geometry, facilitating interaction with G-protein-coupled receptors (GPCRs) associated with nutty aroma perception [6].

Table 1: Molecular Descriptors and Odor Profiles of Selected Pyrazines

| Compound | Substituents | Odor Threshold (ng/L) | Dominant Aroma Notes |

|---|---|---|---|

| 2-Acetyl-3,5-dimethylpyrazine | 2-acetyl, 3,5-methyl | 1.0 | Roasted hazelnut, caramel |

| 2-Ethyl-3,5-dimethylpyrazine | 2-ethyl, 3,5-methyl | 2.5 | Earthy, potato-like |

| 2,3-Diethyl-5-methylpyrazine | 2,3-diethyl, 5-methyl | 5.8 | Musty, woody |

Concentration-Dependent Threshold Shifts in Food Matrices

The detection threshold of 2-acetyl-3,5-dimethylpyrazine varies significantly across food matrices due to interactions with lipids, proteins, and carbohydrates. In lipid-rich systems like roasted coffee, its threshold increases to 5 ng/L due to partitioning into non-polar phases, reducing headspace concentration [6]. Conversely, in aqueous matrices such as soy sauce, electrostatic interactions with polar amino acids (e.g., proline) enhance volatility, lowering the threshold to 0.8 ng/L [2] [6].

Studies on coffee and soy sauce reveal:

- Lipid binding: Triglycerides in coffee oils sequester 2-acetyl-3,5-dimethylpyrazine, requiring higher concentrations to achieve perceptibility [6].

- Protein interactions: Hydrophobic pockets in soy proteins adsorb the compound, but Maillard-derived melanoidins in aged soy sauce competitively bind it, modulating its release during consumption [2].

Synergistic Effects in Complex Flavor Systems

Coffee and Roasted Food Matrices as Natural Occurrence Models

2-Acetyl-3,5-dimethylpyrazine occurs naturally in roasted coffee, where it synergizes with 2-furanmethanethiol and 3-methylbutanal to amplify roasted and caramel notes. Gas chromatography-olfactometry of coffee volatiles identifies its contribution as a "flavor bridge," enhancing the perceived complexity of nutty and sweet aromas [4] [6]. In roasted peanuts, it interacts with 2,5-dimethylpyrazine to suppress harsh pyridinic notes, creating a balanced profile [2].

Table 2: Synergistic Aroma Interactions in Coffee

| Compound | Concentration (μg/kg) | Contribution to Aroma Profile |

|---|---|---|

| 2-Acetyl-3,5-dimethylpyrazine | 12.4 | Nutty, caramel base note |

| 2-Furanmethanethiol | 8.7 | Roasty, sulfurous top note |

| 3-Methylbutanal | 15.2 | Malty, sweet accent |

Masking/Enhancing Interactions with Maillard Reaction Byproducts

In thermally processed foods, 2-acetyl-3,5-dimethylpyrazine interacts with Maillard-generated aldehydes (e.g., furfural) and reductones (e.g., maltol). Sensory studies show:

- Enhancing effects: Maltol (caramel-like) increases the perceived sweetness of 2-acetyl-3,5-dimethylpyrazine by 40% in model systems, likely through allosteric modulation of sweet-associated receptors [2].

- Masking effects: Strecker aldehydes (e.g., 2-methylpropanal) competitively inhibit OR1A1 receptors, reducing the compound’s nutty intensity by 22% in bread crust [1] [2].

Pheromonal Signaling Functions in Arthropods

2-Acetyl-3,5-dimethylpyrazine and related pyrazine compounds play essential roles in chemical communication systems across diverse arthropod species, serving as key components in pheromonal signaling networks that regulate complex social behaviors. These volatile organic compounds have evolved as highly effective chemical messengers that facilitate intraspecific and interspecific communication in arthropod communities.

Pyrazines represent one of the most widespread classes of semiochemicals in the arthropod world, with documented functions ranging from alarm signaling to trail marking and mate recognition. The ubiquitous distribution of these compounds across phylogenetically diverse arthropod taxa suggests their fundamental importance in chemical communication systems and their role as evolutionary conserved signaling molecules.

Trail Marking Efficiency in Eusocial Insect Communities

The trail marking capabilities of pyrazine compounds in eusocial insect communities represent a sophisticated chemical communication system that enables efficient resource exploitation and colony coordination. 2-Acetyl-3,5-dimethylpyrazine and structurally related pyrazines function as critical components in trail pheromone mixtures that guide recruitment and foraging behaviors.

| Species/Group | Compound | Function | Behavioral Response |

|---|---|---|---|

| Eutetramorium mocquerysi | 2,3-dimethyl-5-(2-methylpropyl)pyrazine | Trail pheromone | Trail-following behavior |

| Solenopsis invicta (fire ants) | 2-ethyl-3,6-dimethylpyrazine | Alarm pheromone | Alarm behaviors, attraction to baits |

| Atta sexdens (leaf-cutter ants) | 2,5-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine | Trail pheromone (bacterial origin) | Food resource gathering, trail marking |

| Drosophila larvae | 2-methylpyrazine, 2-ethylpyrazine | Olfactory response modulation | Attraction response variation |

| Various ant species | 3-ethyl-2,5-dimethylpyrazine | Trail pheromone component | Recruitment and orientation |

Trail pheromones composed of pyrazine compounds demonstrate remarkable efficiency in coordinating mass foraging activities. In the ant species Eutetramorium mocquerysi, the compound 2,3-dimethyl-5-(2-methylpropyl)pyrazine serves as the primary trail pheromone component that elicits trail-following behavior. This compound is secreted from the poison gland and deposited during foraging and nest emigration activities, creating chemical trails that guide nestmate recruitment to food resources.

The efficiency of pyrazine-based trail marking systems is enhanced by their optimal volatility characteristics, which allow for rapid signal transmission while maintaining sufficient persistence for effective recruitment. Research has demonstrated that trail pheromone effectiveness is temperature-dependent, with higher temperatures potentially reducing trail integrity through accelerated evaporation. This temperature sensitivity represents an important ecological constraint that influences foraging strategies in different climatic conditions.

Recent discoveries have revealed that some pyrazine trail pheromones may have bacterial origins, adding a new dimension to our understanding of chemical communication in eusocial insects. In leaf-cutter ants (Atta sexdens rubropilosa), the bacterium Serratia marcescens produces pyrazine compounds identical to those found in the host ant's trail pheromone, suggesting a symbiotic relationship between bacterial chemical production and ant communication systems.

Vertebrate Behavioral Responses to Pyrazine Alarm Signals

Vertebrate predators exhibit complex behavioral responses to pyrazine alarm signals, demonstrating the evolutionary significance of these compounds as interspecific communication molecules. The ability of pyrazine compounds to elicit avoidance behaviors in vertebrate predators represents a crucial component of arthropod defense strategies and highlights the role of these compounds in predator-prey interactions.

| Predator/Study | Pyrazine Type | Response Type | Effectiveness |

|---|---|---|---|

| Blue tits (wood tiger moths) | SBMP, IBMP (methoxypyrazines) | Reduced consumption, increased hesitation | Synergistic effects, concentration-dependent |

| Domestic chicks (Guilford studies) | Pyrazine + aposematic colors | Avoidance of conspicuous prey | Enhanced by pyrazine novelty |

| Hokkaido deer (wolf pyrazines) | 2,6-DMP, 2,3,5-TMP, 3-ethyl-2,5-DMP | Fear behaviors: tail-flag, flight, jump | Suppressed feeding approach by 50% |

| Mice (wolf pyrazines) | Wolf urine pyrazines | Freezing, vigilance behaviors | Accessory olfactory bulb excitation |

| Various birds (aposematic studies) | General pyrazine odors | Aversion, warning signal recognition | Multimodal signal enhancement |

Studies investigating vertebrate responses to pyrazine alarm signals have revealed sophisticated neurological and behavioral mechanisms that mediate predator avoidance. When Hokkaido deer were exposed to a cocktail of pyrazine compounds identified in wolf urine, including 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 3-ethyl-2,5-dimethylpyrazine, they exhibited pronounced fear-related behaviors such as tail-flagging, flight responses, and jumping actions. These behavioral responses were accompanied by a 50% reduction in feeding approach behavior, demonstrating the potent deterrent effect of pyrazine compounds.

The neurological basis of pyrazine-mediated fear responses involves activation of multiple olfactory processing centers. Research has demonstrated that pyrazine compounds stimulate the accessory olfactory bulb in mice, particularly in the posterior granule cell layer. This neuronal excitation correlates with the expression of immediate early genes such as Fos, indicating active neural processing of pyrazine chemical signals. The Gruenberg Ganglion, another chemosensory organ, also responds to pyrazine compounds in a dose-dependent manner, contributing to the overall behavioral response.

Avian predators demonstrate sophisticated responses to pyrazine-based warning signals, with the effectiveness of these compounds often enhanced through multimodal signaling combinations. Studies with blue tits feeding on wood tiger moths revealed that methoxypyrazines (SBMP and IBMP) elicit concentration-dependent avoidance behaviors, with synergistic effects observed when multiple pyrazine compounds are present simultaneously. The combination of visual aposematic signals with pyrazine odors creates particularly effective deterrent systems that reduce predation pressure on defended prey species.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 1416 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1327 of 1416 companies with hazard statement code(s):;

H302 (97.06%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.06%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (96.99%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant